Drofenine hydrochloride

Description

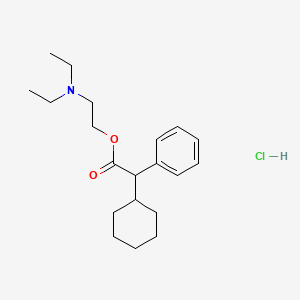

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIELVDXKOYPANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1679-76-1 (Parent) | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045859 | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85273739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

548-66-3, 3146-19-8, 3146-20-1, 1679-76-1 | |

| Record name | Drofenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drofenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drofenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclovegantine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Drofenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drofenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVB31OPW05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DHV447E9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROFENINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT75TGU6AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Drofenine Hydrochloride: A Multifaceted Modulator of Cellular Excitability and Smooth Muscle Tone

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a pharmacologically active compound recognized for its antispasmodic properties, exerting its effects through a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular targets of drofenine, detailing its interactions with key proteins involved in cellular signaling and excitability. The primary mechanisms elucidated to date include competitive inhibition of butyrylcholinesterase (BChE), antagonism of the M1 muscarinic acetylcholine receptor, agonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, and inhibition of the Kv2.1 potassium channel. This document synthesizes the available quantitative data, presents detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways and experimental workflows. A thorough understanding of these diverse mechanisms is crucial for the continued exploration of drofenine's therapeutic potential and the development of novel, targeted antispasmodic agents.

Core Pharmacological Mechanisms

Drofenine hydrochloride's antispasmodic effects arise from its ability to modulate multiple signaling pathways that regulate smooth muscle contraction and neuronal excitability. The principal mechanisms of action are detailed below.

Anticholinergic Activity

Drofenine exhibits significant anticholinergic properties, primarily through two distinct actions:

-

Muscarinic Receptor Antagonism: Drofenine acts as an antagonist of muscarinic acetylcholine receptors (mAChRs), with a noted affinity for the M1 subtype.[1] By blocking the binding of the neurotransmitter acetylcholine to these G-protein coupled receptors on smooth muscle cells, drofenine inhibits the downstream signaling cascade that leads to muscle contraction.[1][2] The M1 receptor primarily couples through Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, a key event in the initiation of smooth muscle contraction.

-

Butyrylcholinesterase (BChE) Inhibition: Drofenine is a potent competitive inhibitor of butyrylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine.[1][3][4][5] By inhibiting BChE, drofenine effectively increases the local concentration and prolongs the action of acetylcholine in the synaptic cleft. While this may seem counterintuitive for an antispasmodic, the net effect in the context of its muscarinic antagonism is complex and may contribute to a modulation of cholinergic signaling.

Ion Channel Modulation

Drofenine directly interacts with and modulates the function of several key ion channels, influencing cellular excitability and calcium homeostasis.

-

Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism: Drofenine has been identified as a selective agonist of the TRPV3 channel, a non-selective cation channel.[6][7][8] Activation of TRPV3 leads to an influx of cations, including calcium, which can modulate various cellular processes.[3][6][7] In the context of its antispasmodic activity, the role of TRPV3 agonism is still under investigation but may involve complex feedback mechanisms in sensory neurons or smooth muscle cells.

-

Kv2.1 Potassium Channel Inhibition: Drofenine acts as an inhibitor of the voltage-gated potassium channel Kv2.1.[4][9] Kv2.1 channels are crucial for regulating the resting membrane potential and repolarization of the action potential in neurons and muscle cells.[4][10] Inhibition of Kv2.1 by drofenine would be expected to lead to membrane depolarization, which could paradoxically enhance excitability. However, the overall effect on smooth muscle tone is likely dependent on the interplay with its other pharmacological actions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of drofenine hydrochloride with its molecular targets.

Table 1: Enzyme and Receptor Binding/Modulation

| Target | Parameter | Value | Species/System | Reference |

| Butyrylcholinesterase (BChE) | Kᵢ (competitive inhibition) | 3 µM | Human serum | [1][3][5] |

| M1 Muscarinic Acetylcholine Receptor | pA₂ (antagonism) | 8.15 | Guinea pig cortical slices | [1] |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | EC₅₀ (agonism) | 207 µM | HEK-293 cells | [6] |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | EC₅₀ (agonism) | 605 µM | HaCaT cells | [6] |

Signaling Pathways

The diverse molecular targets of drofenine hydrochloride result in the modulation of multiple intracellular signaling pathways.

Anticholinergic Signaling Pathway

TRPV3 Agonism Signaling Pathway

Kv2.1 Inhibition and Neuronal Excitability

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

The kinetic analysis of drofenine's inhibitory effect on human serum BChE is typically performed using a modification of the Ellman's method.

-

Materials: Human serum as a source of BChE, butyrylthiocholine (BTC) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), drofenine hydrochloride, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Procedure:

-

Prepare a series of dilutions of drofenine hydrochloride.

-

In a cuvette or microplate well, combine the buffer, DTNB, and a fixed concentration of BTC.

-

Add a specific volume of the drofenine dilution (or buffer for control).

-

Initiate the reaction by adding a standardized amount of human serum.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine released from the hydrolysis of BTC by BChE.

-

-

Data Analysis: The initial reaction rates are calculated for each drofenine concentration. The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing Lineweaver-Burk or Dixon plots. The inhibition constant (Kᵢ) is calculated from these plots.[3]

TRPV3 Activation Assay (Calcium Influx)

The agonistic activity of drofenine on TRPV3 channels is commonly assessed by measuring intracellular calcium influx in cells overexpressing the channel.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells or Human Keratinocyte (HaCaT) cells transiently or stably expressing human TRPV3.

-

Materials: The chosen cell line, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), drofenine hydrochloride, a positive control agonist (e.g., 2-APB or carvacrol), and a suitable cell culture medium and buffer.

-

Procedure:

-

Plate the TRPV3-expressing cells in a multi-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare a range of concentrations of drofenine hydrochloride.

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.

-

Add the different concentrations of drofenine to the wells and immediately begin recording the change in fluorescence over time.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration. The data is typically normalized to the baseline fluorescence. An EC₅₀ value, representing the concentration of drofenine that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal curve.[6]

Discussion and Future Directions

Drofenine hydrochloride's complex pharmacology, involving at least four distinct molecular targets, underscores the challenges and opportunities in understanding its overall antispasmodic effect. The interplay between its anticholinergic actions and its modulation of ion channels likely results in a synergistic effect on smooth muscle relaxation.

The antagonism of M1 muscarinic receptors is a well-established mechanism for reducing smooth muscle contractility. The concurrent inhibition of BChE, however, introduces a layer of complexity that warrants further investigation to fully understand its contribution to the net cholinergic tone.

The agonism of TRPV3 channels and inhibition of Kv2.1 channels by drofenine are more recently discovered mechanisms. Their precise roles in smooth muscle physiology and how they integrate with the anticholinergic effects are key areas for future research. It is plausible that these ion channel-modulating activities contribute to the therapeutic efficacy of drofenine, potentially by affecting sensory nerve feedback or by directly influencing the membrane potential and calcium dynamics of smooth muscle cells.

Further research should focus on:

-

Elucidating the relative contributions of each molecular target to the overall antispasmodic effect of drofenine in different tissues.

-

Investigating the downstream signaling pathways of TRPV3 activation and Kv2.1 inhibition in smooth muscle cells in more detail.

-

Exploring the potential for developing more selective analogs of drofenine that target specific combinations of these proteins to optimize therapeutic efficacy and minimize off-target effects.

A comprehensive understanding of the multifaceted mechanism of action of drofenine hydrochloride will not only refine its clinical application but also pave the way for the rational design of next-generation antispasmodic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 6. Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity | eLife [elifesciences.org]

- 7. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-Gated Potassium Channels as Regulators of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deletion of the Kv2.1 delayed rectifier potassium channel leads to neuronal and behavioral hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

Drofenine Hydrochloride: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a pharmacologically active compound with a multifaceted biological profile. Primarily known for its antispasmodic properties, its mechanism of action extends beyond simple smooth muscle relaxation. This technical guide provides an in-depth exploration of the biological activities of drofenine hydrochloride, focusing on its interactions with key molecular targets. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of its complex pharmacology.

Core Biological Activities

Drofenine hydrochloride exerts its physiological effects through the modulation of several distinct protein targets. Its primary activities include:

-

Antimuscarinic Activity: Drofenine is an antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype. This action is central to its role as an antispasmodic, as it inhibits acetylcholine-induced smooth muscle contraction.

-

Cholinesterase Inhibition: The compound is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. This activity can potentiate the effects of acetylcholine at certain synapses.

-

Ion Channel Modulation: Drofenine has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation and other physiological processes. Additionally, it functions as an inhibitor of the Kv2.1 voltage-gated potassium channel, which plays a crucial role in neuronal excitability.

Quantitative Analysis of Biological Activity

The potency and affinity of drofenine hydrochloride for its various targets have been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: Receptor and Enzyme Inhibition Data

| Target | Parameter | Value | Species | Assay System | Reference |

| M₁ Muscarinic Receptor | pA₂ | 8.15 | Guinea Pig | Carbachol-induced inositol phosphate accumulation in cortical slices | [1] |

| Butyrylcholinesterase (BChE) | Kᵢ | 3.0 ± 0.0 µM | Human | Kinetic analysis with butyrylthiocholine as substrate | [1] |

Table 2: Ion Channel Modulation Data

| Target | Parameter | Value | Cell Line | Assay System | Reference |

| TRPV3 | EC₅₀ | 207 µM | HEK-293 (overexpressing human TRPV3) | Calcium imaging | [2][3] |

| TRPV3 | EC₅₀ | 605 µM | HaCaT (human keratinocytes) | Calcium imaging | [2] |

| Kv2.1 Channel | Activity | Inhibition | - | Electrophysiology | [1] |

Note: A specific IC₅₀ value for Kv2.1 inhibition by drofenine was not found in the reviewed literature.

Signaling Pathways

The interaction of drofenine hydrochloride with its molecular targets initiates distinct downstream signaling cascades.

Antagonism of M1 Muscarinic Acetylcholine Receptor

Drofenine acts as an antagonist at the M1 muscarinic acetylcholine receptor, thereby blocking the canonical Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent release of intracellular calcium from the endoplasmic reticulum is therefore attenuated, leading to smooth muscle relaxation.

Agonism of TRPV3 Channel

Drofenine functions as an agonist for the TRPV3 channel, a non-selective cation channel. Activation of TRPV3 by drofenine leads to an influx of cations, primarily calcium (Ca²⁺), into the cell. This increase in intracellular calcium can trigger various downstream cellular responses depending on the cell type.

Inhibition of Kv2.1 Channel and Downstream Effects

Drofenine-mediated inhibition of the Kv2.1 potassium channel has been linked to therapeutic effects in preclinical models of diabetic peripheral neuropathy and Alzheimer's disease. By blocking Kv2.1, drofenine can modulate neuronal excitability and downstream signaling pathways implicated in these conditions.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman method for measuring cholinesterase activity.

-

Principle: BChE hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.

-

Materials:

-

Human serum as a source of BChE

-

Butyrylthiocholine iodide (substrate)

-

DTNB

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Drofenine hydrochloride (test inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of drofenine hydrochloride in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the drofenine hydrochloride dilutions.

-

Add the human serum (BChE) to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the butyrylthiocholine substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (V) for each concentration of drofenine.

-

Determine the percentage of inhibition for each drofenine concentration relative to the control (no inhibitor).

-

The Ki value can be determined by constructing a Lineweaver-Burk plot or by using non-linear regression analysis of the reaction rates at different substrate and inhibitor concentrations.

-

M1 Muscarinic Receptor Functional Assay (Inositol Phosphate Accumulation)

This assay measures the functional consequence of M1 receptor activation, which is the production of inositol phosphates.

-

Principle: Activation of the Gq-coupled M1 receptor stimulates PLC, leading to the hydrolysis of PIP₂ and the generation of IP₃. The accumulation of total inositol phosphates can be measured as an index of receptor activation. Antagonists will inhibit this agonist-induced accumulation.

-

Materials:

-

Guinea pig cortical slices or a cell line endogenously or recombinantly expressing the M1 receptor.

-

Krebs-Henseleit buffer or other suitable physiological salt solution.

-

myo-[³H]inositol for radiolabeling.

-

Carbachol or another muscarinic agonist.

-

Drofenine hydrochloride.

-

LiCl (to inhibit inositol monophosphatase).

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Label the tissue slices or cells by incubating them with myo-[³H]inositol in a physiological buffer.

-

Wash the labeled preparations to remove unincorporated radioactivity.

-

Pre-incubate the preparations with various concentrations of drofenine hydrochloride in a buffer containing LiCl.

-

Stimulate the M1 receptors by adding a fixed concentration of carbachol and incubate for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

-

Neutralize the samples and separate the total [³H]inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Construct a concentration-response curve for drofenine's inhibition of carbachol-stimulated inositol phosphate accumulation.

-

The pA₂ value, a measure of antagonist potency, can be calculated from Schild regression analysis.

-

TRPV3 Agonist Activity Assay (Calcium Imaging)

This method directly visualizes the influx of calcium upon TRPV3 channel activation.

-

Principle: Cells expressing TRPV3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the TRPV3 channel by an agonist like drofenine leads to calcium influx, causing an increase in the fluorescence intensity of the dye, which can be monitored over time.

-

Materials:

-

HEK-293 cells stably overexpressing human TRPV3, or HaCaT cells.

-

Cell culture medium and supplements.

-

Fluo-4 AM or another suitable calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer.

-

Drofenine hydrochloride.

-

A fluorescence microscope or a plate reader with fluorescence detection capabilities.

-

-

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Load the cells with Fluo-4 AM (typically in the presence of Pluronic F-127 to aid dispersion) in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add different concentrations of drofenine hydrochloride to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF or the rate of fluorescence change against the concentration of drofenine to generate a dose-response curve and calculate the EC₅₀ value.

-

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

This technique provides a direct measure of the ion current flowing through Kv2.1 channels and its modulation by drofenine.

-

Principle: The whole-cell patch-clamp technique allows for the control of the membrane potential of a single cell while measuring the ionic currents flowing across the cell membrane. The effect of drofenine on Kv2.1 currents can be assessed by applying the compound and observing the change in current amplitude.

-

Materials:

-

A cell line expressing Kv2.1 channels (e.g., CHO or HEK-293 cells).

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution containing physiological ion concentrations.

-

Intracellular (pipette) solution containing a high concentration of potassium.

-

Drofenine hydrochloride.

-

-

Procedure:

-

Prepare cells for recording on coverslips.

-

Pull patch pipettes and fill them with the intracellular solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-step protocol to elicit Kv2.1 currents (e.g., holding potential of -80 mV, followed by depolarizing steps to various potentials, e.g., from -60 mV to +60 mV).

-

Record the baseline Kv2.1 currents.

-

Perfuse the cell with the extracellular solution containing a known concentration of drofenine hydrochloride.

-

Record the Kv2.1 currents in the presence of drofenine.

-

The percentage of current inhibition can be calculated by comparing the current amplitude before and after drug application.

-

A concentration-response curve can be generated by applying multiple concentrations of drofenine to determine the IC₅₀ value.

-

Conclusion

Drofenine hydrochloride is a compound with a complex pharmacological profile, acting as an antimuscarinic agent, a butyrylcholinesterase inhibitor, a TRPV3 agonist, and a Kv2.1 channel inhibitor. This multiplicity of actions contributes to its therapeutic effects and suggests potential for further investigation in various pathological conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate the precise contribution of each of these biological activities to its overall clinical effects.

References

- 1. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Manufacturing of Drofenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Drofenine hydrochloride, an anticholinergic and antispasmodic agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and manufacturing. This document details the chemical reactions, experimental procedures, and quantitative data associated with the production of this pharmaceutical compound.

Overview of the Synthetic Pathway

The manufacturing of Drofenine hydrochloride is a multi-step process that begins with the synthesis of key precursors, followed by a catalytic hydrogenation reaction and the final salt formation. The overall synthesis can be conceptually divided into the following key stages:

-

Synthesis of Diphenylacetic Acid: This initial step involves the creation of the core diphenylacetic acid structure.

-

Formation of Diphenylacetyl Chloride: The carboxylic acid is converted into a more reactive acid chloride intermediate.

-

Esterification to form the Precursor: The acid chloride is reacted with 2-(diethylamino)ethanol to produce the direct precursor to Drofenine.

-

Catalytic Hydrogenation: The aromatic rings of the precursor are selectively hydrogenated to form the cyclohexyl rings of the Drofenine base.

-

Formation of Drofenine Hydrochloride: The final step involves the conversion of the Drofenine base into its stable and pharmaceutically acceptable hydrochloride salt.

The following diagram illustrates the logical flow of the synthesis process:

Caption: Logical workflow for the synthesis of Drofenine hydrochloride.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the synthesis of Drofenine hydrochloride.

Synthesis of Diphenylacetic Acid from Benzilic Acid

A common method for the preparation of diphenylacetic acid is the reduction of benzilic acid.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, place 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

-

Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

-

Add 5 mL of water and 100 g (0.44 moles) of benzilic acid to the flask.

-

Heat the mixture to a continuous boil and maintain reflux for a minimum of 2.5 hours.

-

After the reaction is complete, filter the hot mixture by suction to remove the excess red phosphorus.

-

Slowly pour the hot filtrate into a well-stirred, cold solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the diphenylacetic acid and remove excess iodine.

-

Filter the resulting white or slightly yellow powder by suction, wash with cold water, and dry thoroughly.

Synthesis of 2-(diethylamino)ethyl 2,2-diphenylacetate (Drofenine Precursor)

The synthesis of the direct precursor to Drofenine involves a two-step process starting from diphenylacetic acid.

Step 1: Preparation of Diphenylacetyl Chloride

-

React diphenylacetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction is typically performed in an inert solvent under anhydrous conditions.

Step 2: Esterification

-

The resulting diphenylacetyl chloride is then reacted with 2-(diethylamino)ethanol in anhydrous conditions.[1]

-

A base, such as triethylamine, is often used to neutralize the hydrochloric acid that is formed during the reaction.[1]

Synthesis of Drofenine Hydrochloride

The final stage of the synthesis involves the hydrogenation of the precursor followed by salt formation.

Experimental Protocol:

-

Dissolve 17.4 parts of 2-(diethylamino)ethyl 2,2-diphenylacetate in 200 parts of acetic acid.[1]

-

Add a platinum catalyst to the solution.

-

Hydrogenate the mixture until the calculated volume of hydrogen has been absorbed.[1] The specific pressure and temperature for this reaction are critical parameters that need to be optimized for industrial production.

-

After hydrogenation, filter off the catalyst.[1]

-

Remove the solvent (acetic acid) by evaporation to dryness.[1]

-

To the remaining oil, add ether, water, and a potassium carbonate solution and shake thoroughly.[1]

-

Separate the ether layer, wash it with water, and dry it over potassium carbonate.[1]

-

Remove the ether to yield the Drofenine base as an oil, which is 2-(diethylamino)ethyl α-phenylcyclohexaneacetate.[1]

-

The oil can be distilled in a vacuum at a boiling point of 150°-160°C/0.2 mm Hg.[1]

-

For pharmaceutical use, the base is converted to its hydrochloride salt by treatment with hydrochloric acid.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of Drofenine hydrochloride and its intermediates. It is important to note that specific yields and optimal conditions can vary depending on the scale of the reaction and the specific equipment used.

Table 1: Synthesis of Diphenylacetic Acid

| Parameter | Value | Reference |

| Starting Material | Benzilic Acid | Organic Syntheses |

| Yield | 94-97% | Organic Syntheses |

| Melting Point | 144-145°C (recrystallized) | Organic Syntheses |

Table 2: Synthesis of Drofenine Hydrochloride

| Parameter | Value | Reference |

| Starting Material | 2-(diethylamino)ethyl 2,2-diphenylacetate | ChemicalBook |

| Solvent | Acetic Acid | [1] |

| Catalyst | Platinum | [1] |

| Boiling Point (base) | 150°-160°C at 0.2 mm Hg | [1] |

Chemical Structures and Reaction Scheme

The overall chemical transformation in the synthesis of Drofenine hydrochloride is depicted in the following reaction scheme.

Caption: Overall reaction scheme for the synthesis of Drofenine hydrochloride.

Conclusion

The synthesis of Drofenine hydrochloride is a well-established process involving several key chemical transformations. This guide has outlined the primary synthetic route, provided detailed experimental protocols where available, and summarized the quantitative data. For professionals in drug development and manufacturing, a thorough understanding of these steps, along with careful optimization of reaction conditions, is crucial for ensuring a high-yield and high-purity final product suitable for pharmaceutical applications. Further research into alternative catalysts and greener solvent systems could lead to more efficient and environmentally friendly manufacturing processes in the future.

References

An In-depth Technical Guide to Drofenine Hydrochloride (CAS: 548-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine hydrochloride, with the CAS registry number 548-66-3, is a well-established antimuscarinic and antispasmodic agent.[1][2][3] It is recognized for its therapeutic effects in relaxing smooth muscle, making it a valuable compound in addressing conditions such as dysmenorrhea, as well as pain in the gastrointestinal tract, biliary passages, and urogenital tract.[1][3] This technical guide provides a comprehensive overview of Drofenine hydrochloride, including its physicochemical properties, multifaceted mechanism of action, detailed experimental protocols, and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Drofenine hydrochloride is fundamental for its application in research and development. Key data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 548-66-3 | [4][5][6][7][8][9] |

| Molecular Formula | C20H32ClNO2 | [10][11] |

| Molecular Weight | 353.93 g/mol | [10][11] |

| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride | [11] |

| Synonyms | Hexahydroadiphenine hydrochloride, Cycloadiphenine hydrochloride | [4][11] |

| Appearance | White to off-white solid/powder | [10] |

| Solubility | DMSO: ≥ 75 mg/mL (211.91 mM) Water: ≥ 33.3 mg/mL (94.09 mM) Ethanol: Soluble | [10] |

Mechanism of Action

Drofenine hydrochloride exerts its pharmacological effects through multiple mechanisms, primarily targeting the cholinergic system and ion channels.

Cholinergic System Modulation

The primary mechanism of action of Drofenine hydrochloride is its role as an anticholinergic agent.[7] It functions as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. The inhibition constant (Ki) for Drofenine against BChE has been determined to be 3 µM.[10] Additionally, Drofenine hydrochloride acts as an antagonist of M1 muscarinic acetylcholine receptors.

Ion Channel Modulation

Recent studies have revealed that Drofenine hydrochloride also interacts with specific transient receptor potential (TRP) channels and voltage-gated potassium channels.

-

TRPV3 Activation: Drofenine has been identified as an agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. This interaction is thought to contribute to its effects on pain perception and muscle contraction.[1]

-

Kv2.1 Channel Inhibition: Drofenine hydrochloride has been shown to block the Kv2.1 potassium channel. This inhibition may play a role in its therapeutic effects, particularly in conditions such as diabetic peripheral neuropathy.[11]

Signaling Pathway of Drofenine Hydrochloride's Anticholinergic Action

Caption: Anticholinergic action of Drofenine Hydrochloride.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of Drofenine hydrochloride.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.

Materials:

-

Drofenine hydrochloride

-

Human serum (as a source of BChE)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Drofenine hydrochloride in a suitable solvent (e.g., DMSO).

-

Serially dilute the Drofenine hydrochloride stock solution to obtain a range of concentrations.

-

In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of human serum (appropriately diluted), and 20 µL of the Drofenine hydrochloride dilution (or vehicle control).

-

Add 20 µL of DTNB solution to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of butyrylthiocholine iodide solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of Drofenine hydrochloride.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Drofenine hydrochloride concentration. The Ki can be determined using Lineweaver-Burk plots.

Workflow for BChE Inhibition Assay

Caption: Experimental workflow for the BChE inhibition assay.

M1 Muscarinic Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of Drofenine hydrochloride for the M1 muscarinic receptor.

Materials:

-

Drofenine hydrochloride

-

Cell membranes expressing the M1 muscarinic receptor (e.g., from CHO or HEK293 cells)

-

[3H]-Pirenzepine or [3H]-N-methylscopolamine (radioligand)

-

Atropine (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a stock solution of Drofenine hydrochloride and serially dilute it.

-

In tubes, combine the cell membrane preparation, binding buffer, and varying concentrations of Drofenine hydrochloride or vehicle.

-

For non-specific binding, add a high concentration of atropine.

-

Add the radioligand ([3H]-Pirenzepine) to each tube at a concentration close to its Kd.

-

Incubate the tubes at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of Drofenine hydrochloride.

-

Determine the IC50 and Ki values by non-linear regression analysis.

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol outlines the electrophysiological assessment of Drofenine hydrochloride's effect on Kv2.1 channels.[3][12][13][14]

Materials:

-

Drofenine hydrochloride

-

Cells expressing Kv2.1 channels (e.g., HEK293 or CHO cells)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2)

Procedure:

-

Prepare cells expressing Kv2.1 channels on coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline Kv2.1 currents using a voltage-step protocol (e.g., holding potential of -80 mV, followed by depolarizing steps from -60 mV to +60 mV in 10 mV increments).

-

Perfuse the cell with the extracellular solution containing a known concentration of Drofenine hydrochloride.

-

Record Kv2.1 currents again in the presence of the compound using the same voltage-step protocol.

-

Wash out the compound with the extracellular solution and record the recovery of the current.

-

Analyze the data to determine the percentage of inhibition of the Kv2.1 current at different voltages and concentrations of Drofenine hydrochloride.

Synthesis

The synthesis of Drofenine hydrochloride typically involves a two-step process: esterification followed by salt formation.[5][15]

Step 1: Esterification A common method involves the Fischer esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst (e.g., sulfuric acid) and heat. The reaction mixture is refluxed to drive the formation of the ester, 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate (Drofenine base).

Step 2: Hydrochloride Salt Formation The crude Drofenine base is then dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl). The Drofenine hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried.

A previously described manufacturing process involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester over a platinum catalyst in acetic acid.[15] After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting oil is then worked up with ether and a potassium carbonate solution. The ether layer is dried, and the solvent is removed. The final product is obtained by vacuum distillation.[15]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Drofenine hydrochloride. While many published methods focus on the analysis of the related compound Drotaverine or Drofenine in combination with other drugs, a general reverse-phase HPLC method can be adapted for the quantification of Drofenine hydrochloride.[6][16][17][18]

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., ~220-230 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

Drofenine hydrochloride is a pharmacologically active compound with a well-defined role as an antispasmodic agent. Its multifaceted mechanism of action, involving both the cholinergic system and specific ion channels, presents opportunities for further research and drug development. This technical guide provides a solid foundation of its physicochemical properties, biological activities, and analytical methodologies to support ongoing and future scientific investigations.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. harvardapparatus.com [harvardapparatus.com]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Buy Drofenine hydrochloride | 3146-19-8 [smolecule.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. selleckchem.com [selleckchem.com]

- 8. GSRS [precision.fda.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DROFENINE HYDROCHLORIDE | 548-66-3 [chemicalbook.com]

- 16. brieflands.com [brieflands.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpbs.com [ijpbs.com]

Drofenine Hydrochloride: A Potent Butyrylcholinesterase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Drofenine hydrochloride, an anticholinergic agent, has been identified as a potent and competitive inhibitor of butyrylcholinesterase (BChE), a key enzyme in cholinergic neurotransmission. This technical guide provides a comprehensive overview of the inhibitory effects of drofenine hydrochloride on BChE, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Furthermore, this guide explores the implications of BChE inhibition by drofenine within the broader context of cholinergic signaling and its potential therapeutic applications.

Introduction to Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline esters.[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid degradation of the neurotransmitter acetylcholine (ACh) at synaptic clefts, BChE is also involved in cholinergic signaling, particularly in the central nervous system and plasma.[1][3][4] The physiological roles of BChE are diverse and include the metabolism of various xenobiotics and endogenous molecules.[5] In certain pathological conditions, such as Alzheimer's disease, BChE activity is elevated in the brain, making it a viable therapeutic target for cognitive enhancement.[6][7]

Drofenine Hydrochloride as a BChE Inhibitor

Drofenine hydrochloride has been characterized as a potent, competitive inhibitor of human serum BChE.[8] Its inhibitory action prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

Quantitative Inhibition Data

The inhibitory potency of drofenine hydrochloride against BChE has been quantified, providing key parameters for its characterization. The data is summarized in the table below.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Type of Inhibition | Reference |

| Drofenine Hydrochloride | Human Serum BChE | 3 µM (0.003 mM) | 3 µM | Competitive | [8][9] |

Comparative Analysis with Other BChE Inhibitors

To provide a broader context for the potency of drofenine hydrochloride, the following table presents the IC50 values of other known BChE inhibitors.

| Inhibitor | BChE IC50 | Reference |

| Tacrine | 0.003 µM | [10] |

| Rivastigmine | - | [10] |

| Neostigmine | 0.084 µM | [11] |

| Compound 1 | 0.12 µM | [9] |

| Compound 7 | 0.38 µM | [9] |

| Pancuronium Bromide | - | [5] |

| NNC 756 | - | [5] |

Experimental Protocols

The determination of BChE inhibitory activity by drofenine hydrochloride is typically performed using a modified Ellman's method. This colorimetric assay is a widely accepted standard for measuring cholinesterase activity.

Principle of the Ellman's Method

The assay is based on the hydrolysis of the substrate S-butyrylthiocholine chloride by BChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.

Materials and Reagents

-

Human Serum (as a source of BChE)

-

Drofenine Hydrochloride (test inhibitor)

-

S-butyrylthiocholine chloride (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of drofenine hydrochloride in DMSO.

-

Prepare working solutions of drofenine hydrochloride by diluting the stock solution with the assay buffer. The final concentration of DMSO in the reaction mixture should not exceed 1%.

-

Prepare a solution of DTNB (10 mM) in the assay buffer.

-

Prepare a solution of S-butyrylthiocholine chloride (14 mM) in the assay buffer.

-

Prepare a solution of human serum BChE in the assay buffer. The final enzyme concentration should be optimized to provide a linear reaction rate.

-

-

Assay Protocol (96-well plate format):

-

To each well of the microplate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0).

-

Add 20 µL of the test sample (drofenine hydrochloride at various concentrations) or buffer (for control).

-

Add 20 µL of the BChE enzyme solution.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add 10 µL of the 10 mM DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of the 14 mM S-butyrylthiocholine chloride solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of drofenine hydrochloride.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the type of inhibition and the Ki value, perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

-

Signaling Pathway and Logical Relationships

The inhibition of BChE by drofenine hydrochloride has direct consequences on cholinergic signaling. The following diagrams illustrate the experimental workflow and the impact of drofenine on the cholinergic pathway.

Caption: Experimental workflow for determining BChE inhibition by drofenine hydrochloride.

References

- 1. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Drofenine Hydrochloride: An In-depth Technical Guide on Muscarinic Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride is a pharmaceutical agent historically recognized for its antispasmodic and anticholinergic properties. While its clinical applications have centered on the relaxation of smooth muscle, a comprehensive understanding of its interaction with specific receptor systems is crucial for modern drug development and research. This technical guide provides a detailed examination of drofenine hydrochloride's mechanism of action, with a primary focus on its antagonism of muscarinic acetylcholine receptors (mAChRs). Although quantitative data on its affinity for specific muscarinic receptor subtypes is not extensively available in current literature, this guide synthesizes existing knowledge on its functional effects and broader pharmacological profile. This includes its established inhibition of butyrylcholinesterase (BChE) and more recent findings on its modulation of other ion channels, providing a multifaceted view of its physiological effects. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development, offering detailed experimental protocols, data summaries, and visual representations of relevant signaling pathways.

Introduction

Drofenine hydrochloride is an antimuscarinic and antispasmodic drug that has been utilized for the relaxation of smooth muscle.[1] Its therapeutic applications have included the treatment of conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[1] The primary mechanism historically attributed to its spasmolytic effects is the antagonism of muscarinic acetylcholine receptors, which play a pivotal role in mediating smooth muscle contraction. However, the pharmacological profile of drofenine is more complex, with evidence of its interaction with other molecular targets.

This guide will delve into the core aspects of drofenine hydrochloride's interaction with muscarinic receptors, present available quantitative data, detail relevant experimental methodologies, and visualize the associated signaling pathways.

Pharmacological Profile of Drofenine Hydrochloride

Drofenine hydrochloride's primary pharmacological classification is as an anticholinergic agent that acts on smooth muscle to inhibit spasms.[2] Its mechanism of action, while centered on muscarinic receptor antagonism, also involves other molecular interactions.

Muscarinic Receptor Antagonism

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are central to the parasympathetic nervous system and are involved in the regulation of smooth muscle tone, heart rate, and glandular secretions. There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distributions and signaling pathways.[3] The contraction of smooth muscle is primarily mediated by the M3 subtype, with the M2 subtype also playing a modulatory role.[4]

Drofenine hydrochloride functions as an antagonist at these receptors, competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of ACh-mediated signaling leads to the relaxation of smooth muscle. While drofenine is broadly classified as an antimuscarinic agent, specific binding affinities (Ki values) or functional antagonism potencies (pA2 values) for the individual M1-M5 receptor subtypes are not well-documented in publicly available literature.

Butyrylcholinesterase (BChE) Inhibition

In addition to its effects on muscarinic receptors, drofenine hydrochloride is a potent competitive inhibitor of butyrylcholinesterase (BChE).[5] BChE is an enzyme that hydrolyzes acetylcholine and other choline esters. By inhibiting BChE, drofenine can indirectly modulate cholinergic neurotransmission.

Quantitative Data

The following table summarizes the available quantitative data for drofenine hydrochloride's interaction with its known molecular targets. It is important to note the absence of specific binding affinities for muscarinic receptor subtypes in the current body of scientific literature.

| Target | Ligand | Assay Type | Value | Units | Source |

| Butyrylcholinesterase (human serum) | Drofenine hydrochloride | Competitive Inhibition | 3.0 (Ki) | µM | [5] |

Signaling Pathways in Muscarinic Receptor Antagonism

The antispasmodic effects of drofenine hydrochloride on smooth muscle are primarily due to its antagonism of M2 and M3 muscarinic receptors. The signaling pathways of these receptors are detailed below.

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is coupled to the Gq/11 family of G proteins.[1] Activation by acetylcholine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Drofenine, as a competitive antagonist, blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade.

M2 Muscarinic Receptor Signaling Pathway

The M2 receptor is coupled to the Gi/o family of G proteins.[6] Upon activation by acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] A reduction in cAMP leads to decreased activity of protein kinase A (PKA). In smooth muscle, this pathway can indirectly contribute to contraction by opposing the relaxing effects of agents that increase cAMP. Drofenine's antagonism at the M2 receptor would prevent this decrease in cAMP, thus favoring a state of relaxation.

Experimental Protocols

The characterization of a muscarinic receptor antagonist like drofenine hydrochloride typically involves both functional assays and radioligand binding studies.

Functional Antagonism Assay (Schild Analysis)

This in vitro assay determines the potency and nature of antagonism by measuring the ability of the antagonist to inhibit the functional response to an agonist. A classic preparation for studying antispasmodic effects is the isolated guinea pig ileum.[8]

Objective: To determine the pA2 value of drofenine hydrochloride, which represents the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response.

Materials:

-

Isolated guinea pig ileum segments

-

Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isotonic transducer and data acquisition system

-

Muscarinic agonist (e.g., carbachol or acetylcholine)

-

Drofenine hydrochloride solutions of varying concentrations

Procedure:

-

Mount a segment of the guinea pig ileum in the organ bath under a resting tension of approximately 1 g.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

-

Establish a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

-

Wash the tissue thoroughly to return to baseline.

-

Incubate the tissue with a known concentration of drofenine hydrochloride for a predetermined period (e.g., 20-30 minutes).

-

Repeat the cumulative concentration-response curve for the agonist in the presence of drofenine hydrochloride.

-

Repeat steps 4-6 with at least two other increasing concentrations of drofenine hydrochloride.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of drofenine. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of drofenine hydrochloride. The x-intercept of the linear regression of this plot provides the pA2 value.[9][10]

Radioligand Binding Assay

This in vitro assay directly measures the affinity of a drug for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of drofenine hydrochloride for each muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-subtype-selective muscarinic antagonist.[11][12]

-

Drofenine hydrochloride solutions of varying concentrations.

-

A non-labeled competing antagonist (e.g., atropine) to determine non-specific binding.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a series of tubes or a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]-NMS) at a concentration near its Kd, and varying concentrations of drofenine hydrochloride.

-

Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like atropine).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of drofenine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[13]

Broader Pharmacological Context and Future Directions

While the antimuscarinic activity of drofenine hydrochloride is a cornerstone of its pharmacological profile, recent research has unveiled its interactions with other ion channels, which may also contribute to its therapeutic effects and potential side-effect profile. Notably, drofenine has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and an inhibitor of the Kv2.1 potassium channel.[6][12] These findings suggest that the spasmolytic and other physiological effects of drofenine may be the result of a multi-target mechanism of action.

For a complete understanding of drofenine's pharmacology, future research should aim to:

-

Quantify Muscarinic Receptor Subtype Affinity: Conduct comprehensive radioligand binding and functional antagonism studies to determine the Ki and pA2 values of drofenine for each of the M1-M5 muscarinic receptor subtypes.

-

Elucidate In Vivo Mechanisms: Investigate the relative contributions of muscarinic receptor antagonism, BChE inhibition, and modulation of other ion channels to the overall in vivo effects of drofenine.

-

Structure-Activity Relationship Studies: Explore the structural determinants of drofenine's activity at its various molecular targets to guide the development of more selective and potent analogues.

Conclusion

Drofenine hydrochloride is a pharmacologically active compound with a history of use as an antispasmodic agent. Its primary mechanism of action is attributed to the antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. While specific quantitative data on its affinity for individual muscarinic receptor subtypes remains to be fully elucidated, its functional antagonism of cholinergic-induced contractions is well-established. Furthermore, its inhibitory effect on butyrylcholinesterase and its interactions with other ion channels highlight a complex pharmacological profile that warrants further investigation. This technical guide provides a foundational understanding of drofenine hydrochloride's interaction with muscarinic receptors and serves as a resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Schild equation - Wikipedia [en.wikipedia.org]

- 5. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 10. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Solubility and Mechanistic Profile of Drofenine Hydrochloride

This document provides a comprehensive technical overview of the solubility characteristics of drofenine hydrochloride in various solvents. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action.

Solubility of Drofenine Hydrochloride

Drofenine hydrochloride exhibits varying solubility across different common laboratory solvents. The quantitative data gathered from multiple sources is summarized in the table below for ease of comparison. It is important to note that using fresh, anhydrous solvents is crucial, as hygroscopic solvents like DMSO can significantly impact solubility[1][2].

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | ≥ 75 mg/mL | 211.91 mM | [1][3] |

| 71 mg/mL | 200.6 mM | [2] | |

| ≥ 10 mg/mL | - | [4] | |

| 15 mg/mL | 42.38 mM | [5] | |

| Water | ≥ 33.3 mg/mL | 94.09 mM | [1][3] |

| Ethanol | ≥ 10 mg/mL | - | [4] |

Note: The "≥" symbol indicates that the substance is soluble at that concentration, but the saturation point was not determined[1][3]. For techniques to enhance solubility, such as gentle heating (to 37°C) and sonication, refer to the protocols provided by suppliers[1][3].

Experimental Protocols for Solubility Determination

While specific experimental details for generating the above data on drofenine hydrochloride are proprietary to the suppliers, a generalized and widely accepted methodology for determining thermodynamic equilibrium solubility is the shake-flask method[6][7][8].

Objective: To determine the saturation concentration of a compound in a specific solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, indicating equilibrium between the dissolved and undissolved states[9].

Materials:

-

Drofenine Hydrochloride powder

-

High-purity solvent (e.g., DMSO, deionized water)

-

Mechanical shaker or orbital agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 μm)

-

Analytical balance

-

Vials or flasks

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of drofenine hydrochloride to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.

-